molecular formula C121H202N28O26S2 B586460 Brevinin-1 CAS No. 145963-49-1

Brevinin-1

Cat. No.: B586460
CAS No.: 145963-49-1
M. Wt: 2529.237
InChI Key: AMGDYQVEJJSZSQ-IMDMOUBVSA-N
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Description

Brevinin-1 is a type of antimicrobial peptide found in the skin secretions of certain amphibians, particularly frogs. These peptides are part of the innate immune system and play a crucial role in protecting the organism from microbial infections. This compound peptides are known for their broad-spectrum antimicrobial activity, which includes antibacterial, antifungal, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Brevinin-1 peptides can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Sequential addition of protected amino acids: using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection of the amino acid side chains: using trifluoroacetic acid (TFA).

    Cleavage of the peptide from the resin: and purification using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Large-scale production of this compound peptides can be achieved through recombinant DNA technology. This involves inserting the gene encoding the peptide into a suitable expression system, such as Escherichia coli or yeast. The expressed peptide is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Brevinin-1 peptides undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Brevinin-1 peptides have a wide range of scientific research applications:

    Chemistry: Used as a model system for studying peptide-membrane interactions and peptide folding.

    Biology: Investigated for their role in the innate immune system and their antimicrobial properties.

    Medicine: Explored as potential therapeutic agents for treating infections, inflammation, and cancer. .

    Industry: Potential use in developing new antimicrobial coatings and materials.

Mechanism of Action

Brevinin-1 peptides exert their antimicrobial effects by disrupting the microbial cell membrane. They interact with the lipid bilayer, leading to membrane permeabilization and cell lysis. This process involves the formation of pores or channels in the membrane, which disrupts the cell’s integrity and leads to cell death . Additionally, this compound peptides can modulate the immune response by binding to lipopolysaccharides (LPS) and neutralizing their effects .

Comparison with Similar Compounds

Brevinin-1 peptides belong to a larger family of antimicrobial peptides found in amphibians. Similar compounds include:

    Brevinin-2: Known for its strong antibacterial and anticancer activities.

    Esculentin-1 and Esculentin-2: Exhibits potent antimicrobial properties.

    Japonicin-1 and Japonicin-2: Effective against a wide range of pathogens.

    Nigrocin-2: Displays significant antimicrobial activity.

    Palustrin-1 and Palustrin-2: Known for their broad-spectrum antimicrobial effects.

This compound is unique due to its specific amino acid sequence and structural properties, which contribute to its high thermal stability and potent antimicrobial activity .

Biological Activity

Overview of Brevinin-1

This compound is part of a larger family of antimicrobial peptides (AMPs) known for their ability to disrupt microbial membranes. It is characterized by its relatively small size (approximately 13-17 amino acids) and cationic nature, which contributes to its interaction with negatively charged microbial membranes.

Antimicrobial Activity

This compound exhibits potent antimicrobial activity against a variety of pathogens, including bacteria and fungi. Studies have shown that it can effectively inhibit both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus5 µg/mL
Escherichia coli10 µg/mL
Candida albicans15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Cytotoxic Activity

Research has indicated that this compound possesses cytotoxic properties against various cancer cell lines. The mechanism of action is believed to involve the disruption of cellular membranes, leading to cell lysis.

Case Study: Cytotoxicity Against Cancer Cells

A study conducted on human breast cancer cells (MCF-7) demonstrated that this compound induced apoptosis in a dose-dependent manner. The results showed:

  • IC50 value: 12 µg/mL
  • Induction of caspase-3 activity was observed, indicating apoptosis.
  • Morphological changes consistent with apoptosis were noted under microscopy.

This suggests potential therapeutic applications in cancer treatment.

Antiviral Activity

Emerging studies have also explored the antiviral properties of this compound. Preliminary findings indicate that it may inhibit viral replication in certain viruses.

Research Findings on Antiviral Activity

A recent study evaluated the effect of this compound on Herpes Simplex Virus (HSV). The results indicated:

  • A significant reduction in viral plaque formation at concentrations above 5 µg/mL.
  • Inhibition of viral entry into host cells was suggested as a potential mechanism.

The primary mechanism through which this compound exerts its biological effects is through membrane disruption. The cationic nature allows it to bind to negatively charged bacterial membranes, leading to pore formation and subsequent cell death. Additionally, its ability to penetrate eukaryotic cells contributes to its cytotoxic effects against cancer cells.

Properties

IUPAC Name

(4R,7S,10S,13S,16S,19S,22R)-22-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-7,10,19-tris(4-aminobutyl)-16-[(2S)-butan-2-yl]-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C121H202N28O26S2/c1-22-70(15)96(142-92(151)61-127-99(152)72(17)129-108(161)84(56-64(3)4)138-114(167)93(67(9)10)144-113(166)91-49-38-54-148(91)119(172)87(58-66(7)8)139-103(156)79(126)59-77-40-26-24-27-41-77)116(169)131-73(18)100(153)128-74(19)101(154)132-82(46-32-36-52-124)106(159)143-94(68(11)12)115(168)145-95(69(13)14)120(173)149-55-39-48-90(149)112(165)130-75(20)102(155)136-85(57-65(5)6)109(162)137-86(60-78-42-28-25-29-43-78)110(163)140-88-62-176-177-63-89(121(174)175)141-105(158)80(44-30-34-50-122)133-104(157)81(45-31-35-51-123)135-118(171)98(76(21)150)147-117(170)97(71(16)23-2)146-107(160)83(134-111(88)164)47-33-37-53-125/h24-29,40-43,64-76,79-91,93-98,150H,22-23,30-39,44-63,122-126H2,1-21H3,(H,127,152)(H,128,153)(H,129,161)(H,130,165)(H,131,169)(H,132,154)(H,133,157)(H,134,164)(H,135,171)(H,136,155)(H,137,162)(H,138,167)(H,139,156)(H,140,163)(H,141,158)(H,142,151)(H,143,159)(H,144,166)(H,145,168)(H,146,160)(H,147,170)(H,174,175)/t70-,71-,72-,73-,74-,75-,76+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,93-,94-,95-,96-,97-,98-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGDYQVEJJSZSQ-IMDMOUBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)N)C(=O)O)CCCCN)CCCCN)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N)C(=O)O)CCCCN)CCCCN)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C121H202N28O26S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2529.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145963-49-1
Record name brevinin-1 protein, Rana
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145963491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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